molecular formula C15H13N3O B2609430 3-(benzylamino)quinoxalin-2(1H)-one CAS No. 728026-83-3

3-(benzylamino)quinoxalin-2(1H)-one

Cat. No. B2609430
CAS RN: 728026-83-3
M. Wt: 251.289
InChI Key: JDUYTAACPJYAHK-UHFFFAOYSA-N
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Description

“3-(benzylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C15H13N3O . It has an average mass of 251.283 Da .


Synthesis Analysis

The synthesis of quinoxalin-2(1H)-ones, including “this compound”, has been a subject of research. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a modern sustainable protocol . This process involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has also attracted considerable attention .


Chemical Reactions Analysis

The C-3 functionalization of quinoxalin-2(1H)-ones, including “this compound”, has been studied . This includes various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .

Scientific Research Applications

Synthesis and Functionalization

3-(Benzylamino)quinoxalin-2(1H)-one, as a derivative of quinoxalin-2(1H)-one, plays a significant role in various chemical synthesis processes. Recent advancements in the synthesis and C–H bond functionalization of quinoxalin-2(1H)-one have expanded its applications. This includes selective C–H bond functionalization methods like arylation, amination, acylation, amidation, alkylation, and benzylation (Ghosh & Das, 2020).

Anticancer Activity

The compound has been studied for its potential in vitro anticancer activity. For instance, a study evaluated the anticancer activity of 28 3-carboxy or carbethoxy quinoxalines bearing a substituted benzylamino group, highlighting the compound's relevance in cancer research (Corona et al., 2000).

Chemical Reactions

Quinoxalin-3(4H)-one 1-N-oxides, closely related to this compound, have shown reactivity as 1,3-dipoles in cycloaddition reactions. These reactions are crucial for synthesizing various quinoxalin derivatives, including those with benzylamino groups (Mason & Tennant, 1972).

Organic Chemistry and Drug Synthesis

The compound is integral in the field of organic chemistry and drug synthesis. For example, metal-free visible-light-induced C–H/C–H cross-dehydrogenative-coupling of quinoxalin-2(H)-ones with simple ethers demonstrates an efficient method for synthesizing various quinoxalin derivatives (Wei et al., 2018). Another study details the copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones, further emphasizing the versatility of this compound in chemical synthesis (Xie et al., 2022).

Photophysical Properties

The photophysical properties of quinoxalin-2(1H)-one derivatives, such as 3-Benzylquinoxalin-2(1H)-one, are another area of research. These properties are influenced by solvent interactions, providing insights into the behavior of these compounds under different conditions (Jdaa et al., 2017).

properties

IUPAC Name

3-(benzylamino)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYTAACPJYAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332153
Record name 3-(benzylamino)-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

728026-83-3
Record name 3-(benzylamino)-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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